molecular formula C18H12F2N4 B3037971 3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685106-99-4

3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3037971
CAS No.: 685106-99-4
M. Wt: 322.3 g/mol
InChI Key: FGQNIMXNYLNPQR-UHFFFAOYSA-N
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Description

3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings, and the presence of fluorophenyl groups at positions 3 and 6. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-5-(4-fluorophenyl)pyrazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.

Scientific Research Applications

3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of two fluorophenyl groups. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications, particularly in the development of fluorescent materials and as a potential therapeutic agent.

Properties

IUPAC Name

3,6-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQNIMXNYLNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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